CID 13166020
Description
CID 13166020 is a chemical compound identified in the context of essential oil research. As depicted in Figure 1 of , its chemical structure and analytical characteristics were elucidated using gas chromatography-mass spectrometry (GC-MS) . The compound was isolated via vacuum distillation of Citrus essential oil (CIEO), with its content quantified across different fractions .
Properties
Molecular Formula |
C3H7Se |
|---|---|
Molecular Weight |
122.06 g/mol |
InChI |
InChI=1S/C3H7Se/c1-2-3-4/h2-3H2,1H3 |
InChI Key |
CDTXNMNJANXDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1-selenol can be synthesized through the reaction of organolithium reagents or Grignard reagents with elemental selenium, followed by acidification. For example, the reaction of phenylmagnesium bromide with selenium followed by acidification can generate benzeneselenol . Another method involves the alkylation of selenourea, followed by hydrolysis .
Industrial Production Methods: Industrial production methods for propane-1-selenol are not well-documented due to the limited commercial applications of selenols. the general approach involves the use of organolithium or Grignard reagents with selenium, similar to laboratory synthesis methods.
Chemical Reactions Analysis
Key Reaction Types
CID 13166020 exhibits reactivity typical of thiazole derivatives, with the following mechanisms identified:
Nucleophilic Substitution
The trifluoromethyl group attached to the thiazole ring undergoes nucleophilic substitution reactions. This substituent’s high electronegativity and stability enable interactions with nucleophiles under varying conditions.
Electrophilic Reactivity
While not explicitly detailed in the provided sources, thiazole derivatives generally exhibit electrophilic reactivity at positions adjacent to the sulfur atom. This suggests potential for electrophilic aromatic substitution or addition reactions, though specific data for this compound is limited .
Hydrolysis and Derivatization
The acetamide group (C=O) in this compound may participate in hydrolysis or derivatization reactions, though no direct experimental evidence is provided in the sources. This is inferred from general thiazole chemistry .
Characterization and Stability
The compound’s structure and purity are confirmed via:
-
Nuclear Magnetic Resonance (NMR) : Provides proton and carbon environments for structural validation.
-
Mass Spectrometry (MS) : Confirms molecular formula (C₁₅H₁₃F₃N₂OS) and molecular weight (~348.34 g/mol).
No stability data (e.g., thermal degradation) is explicitly provided in the sources, though thiazole derivatives are generally stable under standard conditions .
Biologically Relevant Interactions
While not a direct chemical reaction, this compound’s potential biological activity involves:
-
Enzyme/Receptor Binding : Preliminary studies suggest interactions with inflammatory or cancer-related targets.
-
In Vitro Activity : Exhibits cytotoxic effects against cancer cell lines, though specific IC₅₀ values are not reported.
Comparison with Related Thiazole Derivatives
Scientific Research Applications
Chemistry: Propane-1-selenol is used in organic synthesis as a precursor for various organoselenium compounds. It is also used in the synthesis of selenium-containing polymers, which exhibit unique optical and electrical properties .
Biology and Medicine: Selenols, including propane-1-selenol, play a role in biological processes due to their presence in selenoproteins. These proteins are involved in antioxidant defense and redox regulation . Selenols are also being investigated for their potential anticancer properties .
Industry: In industry, selenols are used in the production of high refractive index polymeric materials and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of propane-1-selenol involves its ability to undergo redox reactions. The selenolate anion, formed by deprotonation of the selenol group, is highly nucleophilic and can participate in various biochemical processes. Selenoproteins, which contain selenol groups, function as antioxidants by reducing reactive oxygen species and maintaining redox balance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 13166020 belongs to a broader class of natural products, and its structural analogs include oscillatoxin derivatives and other terpenoid-like compounds. Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

Key Observations :
Structural Diversity: this compound’s terpenoid-like structure contrasts with the polyketide backbone of oscillatoxins, which feature macrocyclic rings and epoxide groups . The methylated derivative (CID 185389) highlights how minor structural modifications (e.g., methyl groups) can alter physicochemical properties such as solubility and membrane permeability .
Functional Implications: Oscillatoxins are known for their cytotoxicity and role in marine toxin biosynthesis . While this compound’s bioactivity remains uncharacterized, its presence in Citrus essential oil suggests possible roles in plant defense or aroma profiles, akin to limonene or linalool derivatives .
Comparison with Functionally Similar Compounds
This compound may share functional similarities with compounds used in analytical or industrial contexts:
Table 2: Functional Comparison with Industrially Relevant Compounds

Key Observations :
Analytical Methods :
- This compound was characterized using GC-MS, a technique also emphasized in for validating compound purity and identity . In contrast, CAS 1761-61-1 (CID 72863) was analyzed for solubility using ESOL models, reflecting its industrial synthesis focus .
Bioactivity :
- Colchicine (CID 6167), a microtubule inhibitor, exemplifies how structural complexity correlates with therapeutic utility . While this compound’s bioactivity is undocumented, its isolation from a bioactive natural source (essential oil) warrants further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


